molecular formula C20H21FN2O3 B11087259 N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide

N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide

Cat. No.: B11087259
M. Wt: 356.4 g/mol
InChI Key: GIZBOLCXMLLJQQ-UHFFFAOYSA-N
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Description

N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide is a synthetic organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.

    Alkylation: The indole derivative is then alkylated with an appropriate alkyl halide to introduce the ethyl group.

    Amidation: Finally, the compound undergoes amidation with 3,4-dimethoxybenzoic acid to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and signaling pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. For example, it may inhibit certain kinases or interact with nuclear receptors, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide
  • N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide
  • N-[2-(5-iodo-2-methyl-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide

Uniqueness

N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable candidate for drug development and other applications.

Properties

Molecular Formula

C20H21FN2O3

Molecular Weight

356.4 g/mol

IUPAC Name

N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C20H21FN2O3/c1-12-15(16-11-14(21)5-6-17(16)23-12)8-9-22-20(24)13-4-7-18(25-2)19(10-13)26-3/h4-7,10-11,23H,8-9H2,1-3H3,(H,22,24)

InChI Key

GIZBOLCXMLLJQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)F)CCNC(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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